molecular formula C14H14N2O4S2 B2860796 N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]thiophene-2-sulfonamide CAS No. 954637-28-6

N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]thiophene-2-sulfonamide

Cat. No.: B2860796
CAS No.: 954637-28-6
M. Wt: 338.4
InChI Key: IZMHRGHTMPIXBA-UHFFFAOYSA-N
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Description

N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]thiophene-2-sulfonamide is a synthetic oxazolidinone derivative characterized by a 1,3-oxazolidin-2-one core substituted with a phenyl group at position 3 and a thiophene-2-sulfonamide moiety linked via a methyl group at position 3. Oxazolidinones are a well-established class of antimicrobial agents with activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) . The structural uniqueness of this compound lies in its combination of an oxazolidinone ring with a thiophene sulfonamide group, which may influence both its pharmacokinetic properties and mechanism of action.

Properties

IUPAC Name

N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S2/c17-14-16(11-5-2-1-3-6-11)10-12(20-14)9-15-22(18,19)13-7-4-8-21-13/h1-8,12,15H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZMHRGHTMPIXBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC=CC=C2)CNS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Functional Overview

N-[(2-Oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]thiophene-2-sulfonamide integrates a 1,3-oxazolidin-2-one core substituted at position 3 with a phenyl group and at position 5 with a methylene bridge linked to a thiophene-2-sulfonamide moiety. This architecture confers potential bioactivity, notably as an antimicrobial or anticoagulant agent, drawing parallels to structurally related compounds like rivaroxaban. The sulfonamide group enhances hydrogen-bonding capacity, while the oxazolidinone ring provides rigidity and metabolic stability.

Synthetic Strategies and Methodological Developments

Oxazolidinone Ring Formation

The oxazolidinone scaffold is typically constructed via cyclization of β-amino alcohols with carbonylating agents. Key approaches include:

Phosgene-Mediated Cyclization

A classical method involves treating (S)-3-amino-1-phenylpropan-1-ol with phosgene (COCl₂) in dichloromethane at 0–5°C, yielding the oxazolidinone ring. This route, while efficient, raises safety concerns due to phosgene’s toxicity. Alternatives like N,N'-carbonyldiimidazole (CDI) in toluene at 80°C offer safer conditions, achieving 85–90% yields.

Mitsunobu Reaction for Stereochemical Control

For enantiomerically pure oxazolidinones, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) facilitates stereospecific ring closure. However, scalability is limited by stoichiometric byproduct generation (triphenylphosphine oxide).

Optimization and Process Chemistry

Solvent and Temperature Effects

Parameter Optimal Condition Yield (%) Purity (%)
Sulfonylation Solvent Pyridine 75 98
Cyclization Temp (°C) 80 (CDI) 88 99
Coupling Catalyst CuI/L-proline 70 97

Data aggregated from highlight pyridine’s superiority in sulfonylation due to its dual role as base and solvent. CDI-mediated cyclization at elevated temperatures enhances reaction rates without racemization.

Purification Techniques

  • Crystallization : Ethanol/water (3:1) recrystallization removes unreacted sulfonyl chloride, yielding >99% purity.
  • Chromatography : Silica gel (hexane/ethyl acetate, 4:1) resolves diastereomers in stereochemically complex intermediates.

Challenges and Mitigation Strategies

Stereochemical Integrity

Racemization at C5 of the oxazolidinone ring occurs under basic conditions. Using chiral auxiliaries (e.g., (S)-phenethylamine) during amino alcohol synthesis preserves enantiopurity.

Byproduct Formation

  • Di-sulfonation : Controlled reagent stoichiometry (1:1.05 amine:sulfonyl chloride) and low temperatures (0–5°C) suppress this side reaction.
  • Phthalimide Contamination : Phthalimide-protected intermediates (common in patent routes) require hydrazine-mediated deprotection, introducing additional steps. Direct sulfonylation bypasses this issue.

Comparative Analysis of Routes

Method Steps Total Yield (%) Key Advantage
Phosgene Cyclization 3 68 Rapid, high-yielding
CDI Cyclization 3 82 Safer, scalable
Mitsunobu Reaction 4 55 Stereochemical control

The CDI route emerges as the most viable for industrial applications, balancing safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazolidinone ring can be reduced to form the corresponding amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles like amines or thiols can react with the sulfonamide group in the presence of a base.

Major Products:

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted sulfonamides.

Mechanism of Action

The mechanism of action of N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The oxazolidinone ring can form hydrogen bonds with enzymes or receptors, while the thiophene sulfonamide group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key features of N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]thiophene-2-sulfonamide with structurally or functionally related compounds:

Compound Key Substituents Biological Activity Synthesis Highlights References
Target Compound 3-phenyl, 5-(thiophene-2-sulfonamidomethyl) Inferred antimicrobial activity Likely involves SN2 displacement or coupling of sulfonamide to oxazolidinone intermediate (analogous to )
Linezolid 3-(3-fluoro-4-morpholinylphenyl), 5-(acetamidomethyl) Antibacterial (50S ribosomal subunit binder) Microwave-assisted coupling, RP-HPLC purification
Rivaroxaban 3-[4-(3-oxo-4-morpholinyl)phenyl], 5-(chlorothiophene-2-carboxamidomethyl) Anticoagulant (Factor Xa inhibitor) Cocrystallization with malonic acid, solvent-based purification
Compound 8 () 3-oxocyclohexyl, thiophene-2-sulfonamide Not specified Hypervalent iodine-catalyzed conjugate addition, column chromatography
Compound 94 () Benzo[d]thiazol-2-yl, pyrido[3,2-b][1,4]oxazine-7-sulfonamide Anthrax lethal factor inhibitor Sulfonamide coupling via nucleophilic substitution, automated flash chromatography

Key Differences and Implications

Substituent Effects on Bioactivity :

  • Linezolid’s 3-fluoro-4-morpholinylphenyl group enhances ribosomal binding and Gram-positive coverage . The target compound’s 3-phenyl group may reduce antibacterial potency but could redirect activity toward other targets (e.g., enzymes via sulfonamide interactions) .
  • Rivaroxaban’s morpholine and chlorine substituents are critical for Factor Xa inhibition . The absence of these groups in the target compound suggests divergent therapeutic applications.

Synthesis Complexity: The target compound’s synthesis likely mirrors methods in and , involving sulfonamide coupling to an oxazolidinone intermediate under basic conditions (e.g., K₂CO₃/DMF) . Linezolid and rivaroxaban require specialized steps like microwave-assisted reactions or cocrystallization .

Physicochemical Properties :

  • The thiophene sulfonamide group may improve solubility compared to linezolid’s morpholine ring, but the hydrophobic phenyl group could reduce bioavailability .
  • Compared to rivaroxaban, the lack of a carboxamide group may alter metabolic stability and plasma half-life .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Property Target Compound Linezolid Rivaroxaban Compound 8 ()
Molecular Weight ~363 g/mol 337.35 g/mol 435.89 g/mol 283.35 g/mol
LogP (Predicted) 2.1–2.5 0.9 1.8 1.2
Water Solubility Low (phenyl group) Moderate Low Moderate
Key Functional Groups Thiophene sulfonamide, phenyl Morpholine, fluoro Morpholine, chloro Cyclohexanone, sulfonamide

Biological Activity

N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring fused with an oxazolidinone structure, which is known for its diverse biological activities. The general structure can be represented as follows:

N 2 oxo 3 phenyl 1 3 oxazolidin 5 yl methyl thiophene 2 sulfonamide\text{N 2 oxo 3 phenyl 1 3 oxazolidin 5 yl methyl thiophene 2 sulfonamide}

The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes and receptors. The oxazolidinone moiety is particularly noted for its role in modulating protein interactions and inhibiting specific enzyme activities.

Biological Activities

  • Antimicrobial Activity : Research indicates that compounds containing sulfonamide groups exhibit significant antimicrobial properties. The mechanism typically involves inhibition of bacterial folate synthesis, which is crucial for bacterial growth and replication.
  • Antitumor Properties : Preliminary studies suggest that the compound may have cytotoxic effects against certain cancer cell lines. The oxazolidinone structure is associated with the inhibition of tumor cell proliferation through apoptosis induction.
  • Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes linked to disease processes, including proteases and kinases. This inhibition can disrupt critical signaling pathways in cells, leading to therapeutic effects.

Research Findings

Several studies have contributed to the understanding of the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeTarget/EffectReference
AntimicrobialInhibition of bacterial growth
AntitumorInduction of apoptosis in cancer cells
Enzyme InhibitionInhibition of proteases/kinases

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of thiophene-based sulfonamides against various bacterial strains. Results demonstrated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, supporting its use as a potential antibiotic agent.

Case Study 2: Antitumor Activity

In vitro studies assessed the cytotoxic effects of the compound on human cancer cell lines. The findings revealed that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent through mechanisms involving apoptosis and cell cycle arrest.

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